- Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reactionOrganic Letters, 2009, 11(9), 1999-2002,
Cas no 908303-26-4 ((2R)-2-Bis3,5-bis(trifluoromethyl)phenyl(trimethylsilyl)oxymethyl-pyrrolidine)

(2R)-2-Bis3,5-bis(trifluoromethyl)phenyl(trimethylsilyl)oxymethyl-pyrrolidine 化学的及び物理的性質
名前と識別子
-
- (R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine
- (2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl]-pyrrolidine
- (2R)-2-Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]
- (R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)-((trimethylsilyl)oxy)methyl)pyrrolidine
- Pyrrolidine, 2-[bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl]-, (2R)-
- Α,Α-BIS-[3,5-BIS-(TRIFLUOROMETHYL)PHENYL]-D-PROLINOL TMS ETHER
- (2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl]pyrrolidine (ACI)
- [Bis[3,5-bis(trifluoromethyl)phenyl]-[(2R)-pyrrolidin-2-yl]methoxy]-trimethylsilane
- (R)-A,a-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether
- SCHEMBL3006875
- DTXSID20584872
- AKOS016843318
- MFCD09750448
- (R)-2-(bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl)pyrrolidine
- R)-
- C24H23F12NOSi
- A,
- (R)-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether, technical grade
- MOHRGTBNEJKFMB-LJQANCHMSA-N
- 908303-26-4
- R)-,-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether
- A-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether
- CS-0091969
- (2R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl}pyrrolidine
- (R)-Alpha,alpha-bis[3,5-bis-(trifluoromethyl)phenyl]prolinol trimethylsilyl ether
- (R)- alpha , alpha -Bis[3,5-bis(trifluoromethyl)phenyl]prolinol trimethylsilyl ether
- AS-42928
- (R)-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]prolinol trimethylsilyl ether
- (2R)-2-Bis3,5-bis(trifluoromethyl)phenyl(trimethylsilyl)oxymethyl-pyrrolidine
-
- MDL: MFCD09750448
- インチ: 1S/C24H23F12NOSi/c1-39(2,3)38-20(19-5-4-6-37-19,13-7-15(21(25,26)27)11-16(8-13)22(28,29)30)14-9-17(23(31,32)33)12-18(10-14)24(34,35)36/h7-12,19,37H,4-6H2,1-3H3/t19-/m1/s1
- InChIKey: MOHRGTBNEJKFMB-LJQANCHMSA-N
- ほほえんだ: C([C@@H]1NCCC1)(C1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)(C1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)O[Si](C)(C)C
計算された属性
- せいみつぶんしりょう: 597.1357288g/mol
- どういたいしつりょう: 597.1357288g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 39
- 回転可能化学結合数: 9
- 複雑さ: 737
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 46-55 °C
- ふってん: 382.4±37.0 °C at 760 mmHg
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c - 屈折率: 1.439
- PSA: 21.26000
- LogP: 8.93770
- じょうきあつ: No data available
(2R)-2-Bis3,5-bis(trifluoromethyl)phenyl(trimethylsilyl)oxymethyl-pyrrolidine セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26
-
危険物標識:
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
(2R)-2-Bis3,5-bis(trifluoromethyl)phenyl(trimethylsilyl)oxymethyl-pyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B412955-5g |
(2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl]-pyrrolidine |
908303-26-4 | 5g |
$ 460.00 | 2023-04-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 677213-5G |
(2R)-2-Bis3,5-bis(trifluoromethyl)phenyl(trimethylsilyl)oxymethyl-pyrrolidine |
908303-26-4 | 5g |
¥6120.88 | 2023-11-30 | ||
abcr | AB480946-1 g |
(R)-a,a-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether; . |
908303-26-4 | 1g |
€844.20 | 2023-06-15 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R856482-5g |
[bis[3,5-bis(trifluoromethyl)phenyl]-[(2R)-pyrrolidin-2-yl]methoxy]-trimethylsilane |
908303-26-4 | ≥95%, ee99% | 5g |
¥7,600.00 | 2022-08-31 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0706-1g |
(2R)-2-Bis3,5-bis(trifluoromethyl)phenyl(trimethylsilyl)oxymethyl-pyrrolidine |
908303-26-4 | 98%,99%e.e. | 1g |
¥1305.0 | 2024-07-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R856482-1g |
[bis[3,5-bis(trifluoromethyl)phenyl]-[(2R)-pyrrolidin-2-yl]methoxy]-trimethylsilane |
908303-26-4 | ≥95%, ee99% | 1g |
¥1,758.00 | 2022-08-31 | |
1PlusChem | 1P006AM4-1g |
(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine |
908303-26-4 | 95% | 1g |
$194.00 | 2024-04-20 | |
Aaron | AR006AUG-250mg |
(R)-2-(Bis(3,5-Bis(Trifluoromethyl)Phenyl)((Trimethylsilyl)Oxy)Methyl)Pyrrolidine |
908303-26-4 | 95% | 250mg |
$33.00 | 2025-01-23 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R304950-250mg |
(2R)-2-Bis3,5-bis(trifluoromethyl)phenyl(trimethylsilyl)oxymethyl-pyrrolidine |
908303-26-4 | ≥95% | 250mg |
¥485.90 | 2023-09-01 | |
abcr | AB480946-250mg |
(R)-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether, 95%; . |
908303-26-4 | 95% | 250mg |
€133.40 | 2025-02-18 |
(2R)-2-Bis3,5-bis(trifluoromethyl)phenyl(trimethylsilyl)oxymethyl-pyrrolidine 合成方法
ごうせいかいろ 1
1.2 Reagents: Water ; 0 °C
ごうせいかいろ 2
1.2 Reagents: Water ; rt
- 2-[Bis(3,5-bistrifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl]pyrrolidinee-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-6,
ごうせいかいろ 3
1.2 Reagents: Water ; rt
- 2-[Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl]pyrrolidinee-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-2,
(2R)-2-Bis3,5-bis(trifluoromethyl)phenyl(trimethylsilyl)oxymethyl-pyrrolidine Raw materials
- (R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol
- Trimethylsilyl trifluoromethanesulfonate
(2R)-2-Bis3,5-bis(trifluoromethyl)phenyl(trimethylsilyl)oxymethyl-pyrrolidine Preparation Products
(2R)-2-Bis3,5-bis(trifluoromethyl)phenyl(trimethylsilyl)oxymethyl-pyrrolidine 関連文献
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(2R)-2-Bis3,5-bis(trifluoromethyl)phenyl(trimethylsilyl)oxymethyl-pyrrolidineに関する追加情報
Introduction to (2R)-2-Bis3,5-bis(trifluoromethyl)phenyl(trimethylsilyl)oxymethyl-pyrrolidine (CAS No. 908303-26-4)
(2R)-2-Bis3,5-bis(trifluoromethyl)phenyl(trimethylsilyl)oxymethyl-pyrrolidine, identified by its CAS number 908303-26-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pyrrolidine core functionalized with specific substituents that enhance its pharmacological properties. The presence of 3,5-bis(trifluoromethyl)phenyl groups and a trimethylsilyl moiety contributes to its unique chemical and biological profile, making it a valuable candidate for further research and development.
The structural design of (2R)-2-Bis3,5-bis(trifluoromethyl)phenyl(trimethylsilyl)oxymethyl-pyrrolidine is meticulously crafted to optimize its interaction with biological targets. The pyrrolidine ring is a common scaffold in drug discovery due to its ability to mimic the conformation of natural products and peptides, thereby facilitating binding to biological receptors. The introduction of the 3,5-bis(trifluoromethyl)phenyl group enhances the lipophilicity and metabolic stability of the molecule, while the trimethylsilyl group provides additional electronic and steric modulation. These features collectively contribute to the compound's potential as a lead structure in the development of novel therapeutic agents.
In recent years, there has been a growing interest in the use of fluorinated aromatic compounds in drug design. The incorporation of fluorine atoms into pharmaceutical molecules can significantly alter their pharmacokinetic properties, including bioavailability, metabolic stability, and binding affinity. The 3,5-bis(trifluoromethyl)phenyl moiety in (2R)-2-Bis3,5-bis(trifluoromethyl)phenyl(trimethylsilyl)oxymethyl-pyrrolidine is an example of such a modification, which has been shown to improve the compound's resistance to enzymatic degradation and enhance its interaction with biological targets. This has opened up new avenues for the development of more effective and durable therapeutics.
The synthesis of (2R)-2-Bis3,5-bis(trifluoromethyl)phenyl(trimethylsilyl)oxymethyl-pyrrolidine presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it possible to construct this molecule with high precision and yield. The use of chiral auxiliaries or catalysts ensures the retention of stereochemical integrity, which is crucial for the biological activity of the compound. Recent studies have demonstrated that the stereochemistry at the pyrrolidine ring plays a critical role in determining the efficacy and selectivity of drug candidates. Therefore, maintaining the correct configuration is essential for optimizing the pharmacological properties of (2R)-2-Bis3,5-bis(trifluoromethyl)phenyl(trimethylsilyl)oxymethyl-pyrrolidine.
The potential applications of (2R)-2-Bis3,5-bis(trifluoromethyl)phenyl(trimethylsilyl)oxymethyl-pyrrolidine are diverse and span across multiple therapeutic areas. Its structural features make it a promising candidate for the development of drugs targeting neurological disorders, inflammatory diseases, and cancer. For instance, the lipophilic nature of the molecule suggests that it may be suitable for crossing biological membranes, which is essential for drugs that need to reach intracellular targets. Additionally, the metabolic stability provided by the 3,5-bis(trifluoromethyl)phenyl group could extend its half-life in vivo, allowing for less frequent dosing and improved patient compliance.
In conclusion, (2R)-2-Bis3,5-bis(trifluoromethyl)phenyl(trimethylsilyl)oxymethyl-pyrrolidine (CAS No. 908303-26-4) is a structurally complex and pharmacologically intriguing compound that holds significant promise in drug discovery and development. Its unique combination of substituents enhances its interactions with biological targets while improving its metabolic stability and bioavailability. As research in this area continues to evolve, it is likely that compounds like (2R)-2-Bis3,5-bis(trifluoromethyl)phenyl(trimethysilyl)oxymethyl-pyrrolidine will play an increasingly important role in the next generation of therapeutic agents.
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